molecular formula C7H10O2 B011054 Methyl bicyclo[1.1.1]pentane-1-carboxylate CAS No. 106813-54-1

Methyl bicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B011054
CAS RN: 106813-54-1
M. Wt: 126.15 g/mol
InChI Key: JLFOFQQASSASLV-UHFFFAOYSA-N
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Description

Methyl bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C8H10O2. It belongs to the class of bicyclic compounds and contains a five-membered ring system. The compound is also known by its IUPAC name, methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate. It has a molecular weight of 188.61 g/mol .

Synthesis Analysis

The synthesis of methyl bicyclo[1.1.1]pentane-1-carboxylate involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with methanol, resulting in the esterification of the carboxylic acid group. The reaction typically proceeds under acidic conditions, and the product is obtained after purification and isolation .

Molecular Structure Analysis

The compound’s molecular structure consists of a bicyclo[1.1.1]pentane ring system with a carboxylate functional group attached to one of the carbon atoms. The chlorine atom in the chlorocarbonyl group is replaced by a methyl group during esterification .

Chemical Reactions Analysis

Methyl bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including hydrolysis (to regenerate the carboxylic acid), nucleophilic substitution, and esterification. These reactions are essential for its functionalization and utilization in organic synthesis .

Scientific Research Applications

Enantioselective C–H Functionalization

Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes is a conceptually innovative strategy that provides access to chiral substituted BCPs . This work establishes that highly strained molecules can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .

Bioisosteric Replacement in Drug Design

The bicyclo [1.1.1]pentane (BCP) motif has increasingly received attention as a bioisosteric replacement of benzene rings due to its ability to improve the physicochemical properties of prospective drug candidates .

Mimetics for Ortho/Meta-Substituted Arenes

The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho-substituted arenes is described . The results of in-depth ADME (absorption, distribution, metabolism, and excretion) investigations of these systems are presented .

Application in Material Sciences

Over the past three decades, the application of bicyclo[1.1.1]pentane (BCP) derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors and metal–organic frameworks has been extensively investigated .

Bridge Functionalization

Bridge functionalization of BCP derivatives has been the most accessible thus far . Only recently have reports emerged delineating creative approaches to fill this gap .

Pharmaceutical Industry

The pharmaceutical industry has recognized the three-dimensional carbon framework as a suitable bioisostere that can replace phenyl, tert-butyl and alkyne functional groups, thus altering the pharmacokinetic properties .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. As an ester, it can participate in esterification reactions or serve as a precursor for other organic compounds. Its reactivity is influenced by the bicyclic ring system and the carboxylate group .

  • Physical and Chemical Properties Analysis

    • Melting Point : Methyl bicyclo[1.1.1]pentane-1-carboxylate has a melting point range of 90-91°C .
    • Stability : It is stable under normal storage conditions .
  • Safety and Hazards

    • Toxicity : Limited information available; consult safety data sheets .
  • properties

    IUPAC Name

    methyl bicyclo[1.1.1]pentane-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H10O2/c1-9-6(8)7-2-5(3-7)4-7/h5H,2-4H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JLFOFQQASSASLV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C12CC(C1)C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H10O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    126.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl bicyclo[1.1.1]pentane-1-carboxylate

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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